![molecular formula C18H19N5O2S2 B5517477 2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)
2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds incorporating 1,2,4-triazole and thiazole moieties often exhibit a broad spectrum of biological activities, which makes them subjects of intense research in medicinal chemistry. The compound , due to its complex structure incorporating both triazole and thiazole rings, could be expected to have interesting chemical and physical properties, potentially useful in various applications, excluding drug use and dosage considerations as per the request.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, starting with the construction of the triazole and thiazole cores followed by their functionalization and coupling. One common approach for synthesizing triazole derivatives involves the [3+2] cycloaddition of azides and alkynes, a reaction known as the Click reaction, which could potentially be adapted for the first part of the compound's synthesis. The thiazole part might be synthesized through condensation reactions involving cysteamine or thioamide precursors. However, specific synthesis routes for the compound would require detailed experimental planning based on its unique structure (Raj & Narayana, 2006).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography or NMR spectroscopy, is crucial for confirming the compound's structure. Similar analyses have elucidated the crystal structures and conformational details of related compounds, revealing how molecular geometry affects their properties and interactions (Kumara et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
Compounds similar to the specified chemical, particularly those bearing methoxyphenyl and triazolethione moieties, have demonstrated notable antioxidant and anticancer activities. For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and similar compounds have shown significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. Their anticancer potential was also evidenced through cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).
Eugenol Derivatives in Cancer Treatment
Eugenol derivatives, structurally related to the compound , particularly those with a 1,2,3-triazole ring, have been synthesized and tested against breast cancer cells. These compounds have shown promising cytotoxicity, comparable to standard drugs like Doxorubicin, and have been effective in arresting the cell cycle in cancer cells (Alam, 2022).
Central Nervous System Applications
Compounds like 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, which are structurally related, have been explored for their central nervous system applications, particularly as serotonin-3 receptor antagonists. Their effectiveness in penetrating the blood-brain barrier suggests potential applications in neurological studies and treatments (Rosen et al., 1990).
Antibacterial and Antifungal Potential
Novel derivatives like 2-(6-methoxy-2-naphthyl)propionamide, which share core structural elements with the specified compound, have been synthesized and shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Eigenschaften
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-4-9-23-15(13-6-5-7-14(11-13)25-3)21-22-18(23)27-12(2)16(24)20-17-19-8-10-26-17/h4-8,10-12H,1,9H2,2-3H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNACQVOLOCPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2CC=C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

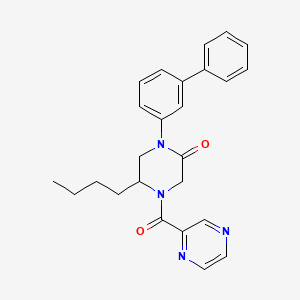
![N-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)
![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)
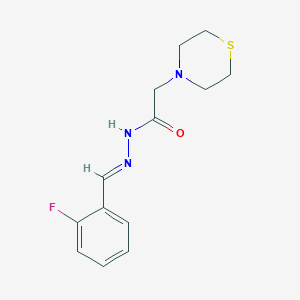
![2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5517437.png)
![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5517441.png)
![5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5517448.png)
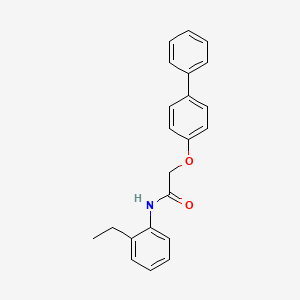
![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)
![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)
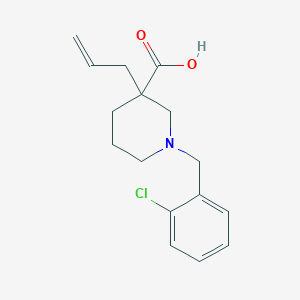
![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)
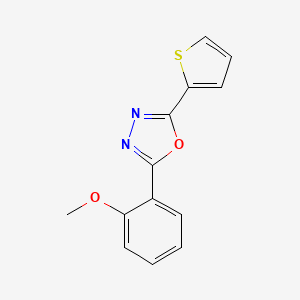
![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)